molecular formula C17H14Cl2N4OS2 B3672390 1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea

1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea

Cat. No.: B3672390
M. Wt: 425.4 g/mol
InChI Key: FXXGAHWKSMYTIZ-UHFFFAOYSA-N
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Description

1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. This particular compound has shown potential in various scientific research fields, including medicinal chemistry and materials science .

Preparation Methods

The synthesis of 1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[5-(benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4OS2/c18-12-6-7-14(13(19)8-12)20-16(24)21-17-23-22-15(26-17)10-25-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXGAHWKSMYTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea
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1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea
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1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea
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1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea
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1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea
Reactant of Route 6
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1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea

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